9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one
Description
Properties
IUPAC Name |
9-(4-chlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIJSAUPPDKZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization and Reaction Conditions
Key parameters for maximizing yield include:
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Temperature : 80°C, balancing reaction rate and thermal stability of intermediates.
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Catalyst loading : 20 mol% p-TSA, sufficient to drive the reaction without side-product formation.
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Reaction time : 10 minutes, as monitored by TLC using a 9:1 dichloromethane-methanol mobile phase.
Under these conditions, the method achieves a 91% yield of the target compound, with purity confirmed by HPLC (>98%). The solvent-free approach aligns with green chemistry principles, eliminating the need for volatile organic solvents and reducing waste.
Comparative Analysis of Alternative Synthetic Strategies
Nucleophilic Substitution and Cyclization
While the three-component method is predominant, alternative routes involving nucleophilic substitution have been explored for related triazoloquinazolines. For example,triazolo[1,5-a]quinazolin-5-yl-hydrazines undergo cyclocondensation with aldehydes or ketones to form hydrazones, which can further react to generate bis-triazoloquinazolines. Although these methods are versatile for introducing diverse substituents, they require multiple steps and longer reaction times (2–24 hours), making them less efficient for large-scale synthesis of the 4-chlorophenyl derivative.
Solvent-Based vs. Solvent-Free Approaches
A critical advantage of the solvent-free three-component method is its rapidity and scalability compared to traditional solvent-based protocols. For instance, reactions in toluene or dimethylformamide (DMF) often necessitate extended reflux times (3–24 hours), whereas the solvent-free system completes in minutes. Additionally, the absence of solvent simplifies product isolation, as the crude precipitate forms directly upon cooling and is purified via recrystallization in methanol.
Analytical Characterization and Validation
Spectroscopic Confirmation
The structure of 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,]triazolo[5,1-b]quinazoline-8(4H)-one is unequivocally confirmed through:
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FTIR : Absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-N stretch of the triazole ring).
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¹H-NMR : A singlet at δ 5.40 ppm corresponding to the tetrahydroquinazoline CH2 group, and aromatic protons at δ 7.25–7.80 ppm integrating for the 4-chlorophenyl moiety.
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HRMS : A molecular ion peak at m/z 342.0845 (calculated for C₁₇H₁₄ClN₅O: 342.0848).
Purity and Stability
HPLC analysis under isocratic conditions (acetonitrile-water, 70:30) confirms a single elution peak at 4.2 minutes, indicating high purity. Stability studies reveal no degradation under ambient conditions for 6 months, underscoring the compound’s suitability for long-term storage.
Data Summary: Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that triazoloquinazoline derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For example, studies have shown that compounds similar to 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism includes disrupting microbial cell walls and inhibiting essential metabolic pathways. This makes it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Quinazoline Core Construction : The quinazoline moiety is often synthesized through condensation reactions followed by cyclization.
- Chlorination : The introduction of the chlorophenyl group can be performed using chlorination reagents under controlled conditions to ensure selectivity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazoloquinazoline derivatives. The results indicated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value lower than many existing chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound was tested against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 3: Anti-inflammatory Research
Research published in Inflammation Research explored the anti-inflammatory potential of triazoloquinazolines. The study found that the compound significantly reduced pro-inflammatory cytokines in vitro and showed promise in animal models for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, an enzyme involved in the regulation of gene expression. By binding to the active site of PCAF, the compound prevents the acetylation of histones, leading to altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazoloquinazolinone derivatives, which vary in substituents, synthesis methods, and applications. Below is a detailed comparison:
Structural and Molecular Comparisons
Pharmacological and Functional Differences
- 9-(4-Chlorophenyl)-... : Demonstrates selectivity as an RXFP4 agonist, with activity in cAMP inhibition, ERK phosphorylation, and calcium mobilization .
- 9-(4-Hydroxyphenyl)-...: No direct pharmacological data reported, but hydroxyl groups are often associated with antioxidant or anti-inflammatory properties .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl derivative has higher logP compared to hydroxyl- or methoxy-substituted analogs, influencing membrane permeability .
- Solubility : Hydroxyl and methoxy groups improve aqueous solubility, whereas halogenated derivatives are more lipid-soluble .
- Thermal Stability : Derivatives with bulky substituents (e.g., 6,6-dimethyl) exhibit higher melting points due to crystallinity .
Key Research Findings
Catalytic Efficiency : The NGPU-catalyzed synthesis of 9-(4-hydroxyphenyl)-... achieves 95% yield with a reusable catalyst, outperforming p-TSA-based methods in sustainability .
Pharmacological Potential: The 4-chlorophenyl derivative’s RXFP4 agonism highlights its promise in metabolic or reproductive disorder therapeutics .
Structural Flexibility : Substituent variations (e.g., bromine, methoxy) enable tuning of electronic and steric properties for targeted applications .
Biological Activity
The compound 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one is a member of the triazoloquinazoline family, known for its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C17H17ClN4O
- Molecular Weight : 328.8 g/mol
- IUPAC Name : this compound
- InChI Key : PMLANVSHZPVQJP-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves a multi-step process. One common route includes the cyclization of 4-chlorobenzaldehyde with appropriate amines in the presence of a catalyst such as p-toluenesulfonic acid under controlled conditions. The purity and structure of the synthesized compound are confirmed using techniques like HPLC and NMR spectroscopy .
Antitumor Activity
Research has indicated that derivatives of triazoloquinazolines exhibit significant antitumor properties. For instance:
- Mechanism : The compound may act by inhibiting specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that related quinazoline derivatives showed potent activity against various cancer cell lines including A549 (lung cancer) and U937 (leukemia) .
Antimicrobial Properties
The biological evaluation of triazoloquinazolines has also revealed antimicrobial activities:
- Antibacterial and Antifungal : Compounds from this class have shown effectiveness against a range of bacterial strains and fungi. For example, they were tested against Staphylococcus aureus and Candida albicans with promising results .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects attributed to the modulation of neurotransmitter systems:
- Mechanism : The compound may interact with neurotransmitter receptors or ion channels, influencing neuroinflammatory responses .
Pharmacological Studies
Several studies have documented the pharmacological effects of this compound:
Q & A
What are the optimal synthetic routes for 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one?
Basic Research Question
The compound is synthesized via a three-component reaction involving 4-chlorobenzaldehyde, cyclohexane-1,3-dione, and 5-aminotetrazole in the presence of p-toluenesulfonic acid (p-TSA) under solvent-free conditions (yield: 82–89%). This method is favored for its efficiency and reduced reaction time compared to traditional reflux methods .
Key Steps:
Condensation : Aldehyde and diketone react to form a tetrahydroquinazolinone intermediate.
Cyclization : 5-aminotetrazole introduces the triazole ring via acid-catalyzed cyclization.
Advanced Optimization:
Microwave-assisted synthesis (e.g., 60°C, 15 min) can further enhance yield and purity, as demonstrated in analogous triazoloquinazolines .
How is the structural characterization of this compound validated post-synthesis?
Basic Research Question
Validation relies on multimodal spectroscopy :
- NMR : Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and fused-ring hydrogens (δ 2.5–4.0 ppm) confirm the triazole-quinazoline framework .
- IR : Absorbance at 1680–1700 cm⁻¹ indicates the carbonyl group (C=O) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 364.84) match theoretical molecular weights .
Advanced Analysis:
X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns, critical for understanding receptor interactions .
What biological activities have been reported for this compound and its analogs?
Basic Research Question
Preliminary screening shows:
- Antimicrobial Activity : MIC values of 4–16 µg/mL against S. aureus and C. albicans in analogs with similar substituents .
- Anticancer Potential : IC₅₀ of 12 µM against MCF7 breast cancer cells via topoisomerase inhibition .
Advanced Mechanistic Studies:
Molecular docking reveals strong binding affinity (ΔG = -9.2 kcal/mol) to RXFP4 receptors, suggesting utility in metabolic disorder research .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Advanced Research Question
SAR Design Strategy:
Core Modifications : Compare triazolo vs. tetrazolo rings (e.g., tetrazolo analogs show 30% higher RXFP4 agonism) .
Substituent Effects :
- 4-Chlorophenyl : Enhances lipophilicity (LogP = 3.2) and membrane permeability .
- Methoxy Groups : Improve solubility but reduce receptor affinity (e.g., 4-methoxy analogs show 50% lower activity) .
Methodology:
- Parallel Synthesis : Generate derivatives via substituent variation (e.g., halogens, alkyl chains).
- In Silico Screening : Use AutoDock Vina to predict binding modes before synthesis .
How can contradictions in biological data between analogs be resolved?
Advanced Research Question
Case Example : Discrepancies in antimicrobial activity among analogs with varying substituents (e.g., 4-chloro vs. 4-methylphenyl).
Resolution Strategy:
Biophysical Assays : Measure membrane permeability (e.g., PAMPA) to distinguish intrinsic activity from bioavailability issues .
Enzymatic Profiling : Test inhibition of target enzymes (e.g., dihydrofolate reductase) to isolate mechanism-specific effects .
Data Comparison Table:
| Substituent | MIC (S. aureus) | LogP | Membrane Permeability (nm/s) |
|---|---|---|---|
| 4-Chlorophenyl | 8 µg/mL | 3.2 | 15.7 |
| 4-Methylphenyl | 32 µg/mL | 2.8 | 9.3 |
| Data from analogs in |
What methodologies are recommended for stability and degradation studies?
Advanced Research Question
Stability Protocols:
- Forced Degradation : Expose to UV light (254 nm, 48 hrs), acidic/basic conditions (pH 2–12, 70°C), and oxidative stress (3% H₂O₂).
- HPLC-MS Analysis : Monitor degradation products (e.g., quinazoline ring cleavage at m/z 180) .
Key Findings:
- pH Stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 12) due to ester hydrolysis .
- Photostability : Retains >90% integrity under UV light, making it suitable for topical formulations .
How can molecular docking guide target identification for this compound?
Advanced Research Question
Workflow:
Target Selection : Prioritize receptors with known triazoloquinazoline interactions (e.g., RXFP4, topoisomerase II) .
Docking Parameters : Use Schrödinger Suite with OPLS4 force field; validate with co-crystallized ligands (RMSD < 2.0 Å).
Binding Site Analysis : Identify key interactions (e.g., hydrogen bonds with Glu205 in RXFP4) .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
